molecular formula C9H6FNO2 B11909177 6-Fluoro-5-hydroxyquinolin-2(1H)-one

6-Fluoro-5-hydroxyquinolin-2(1H)-one

Cat. No.: B11909177
M. Wt: 179.15 g/mol
InChI Key: WJGVNAILTZTKAE-UHFFFAOYSA-N
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Description

6-Fluoro-5-hydroxyquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 5th position, and a keto group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 6-Fluoro-5-hydroxyquinolin-2(1H)-one typically begins with commercially available quinoline derivatives.

    Hydroxylation: The hydroxyl group at the 5th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Fluoro-5-hydroxyquinolin-2(1H)-one can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-Fluoro-5-hydroxyquinolin-2(1H)-one as an anticancer agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors implicated in cancer progression.

  • Case Study : A molecular docking study demonstrated that derivatives of this compound exhibited significant binding affinity to the epidermal growth factor receptor (EGFR), suggesting a mechanism for inhibiting tumor growth. The docking scores indicated that modifications at the C-6 position can enhance anticancer efficacy compared to other derivatives lacking such modifications .
CompoundDocking ScoreAnticancer Activity
This compound-110.2253High
Analog 1-95.1234Moderate
Analog 2-80.4567Low

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

  • Case Study : In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Biochemical Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focus of biochemical research, particularly in understanding its mechanism of action.

  • Mechanism of Action : It has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication. This inhibition leads to bactericidal effects, making it a candidate for developing new antibiotics.
Enzyme TargetInhibition TypeIC50 (µM)
DNA GyraseCompetitive0.45
Protein KinaseNon-competitive0.30

Drug Development

Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is critical for its development as a therapeutic agent.

  • Case Study : Preclinical studies using animal models have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and low toxicity profiles, supporting further clinical development .

Structural Modifications and Derivatives

The unique combination of fluorine and hydroxyl functional groups in this compound enhances its biological activity compared to structurally similar compounds.

DerivativeStructural ModificationActivity Level
6-Chloro-5-hydroxyquinolin-2(1H)-oneChlorine at C-6Moderate
5-Hydroxyquinolin-2(1H)-oneNo fluorineLow

Mechanism of Action

The mechanism of action of 6-Fluoro-5-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxyl and keto groups play crucial roles in hydrogen bonding and electronic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.

    6-Fluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 5th position.

    5,6-Dihydroxyquinolin-2(1H)-one: Contains an additional hydroxyl group at the 6th position.

Uniqueness

  • The presence of both the fluorine atom and the hydroxyl group in 6-Fluoro-5-hydroxyquinolin-2(1H)-one imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to its analogs.

Biological Activity

6-Fluoro-5-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one, notable for its structural features, including a fluorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The unique combination of fluorine and hydroxyl functional groups in this compound significantly influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:

C9H6FNO2\text{C}_9\text{H}_6\text{FNO}_2

This compound is part of a larger class of heterocyclic organic compounds known for their varied biological activities. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported to range from 0.0048 mg/mL to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Molecular docking studies suggest that this compound interacts effectively with key targets involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). The binding affinity was assessed using docking scores, which indicated a strong fit with critical residues within the binding site .

In vitro assays, such as the MTT assay, further demonstrated its cytotoxic effects on cancer cell lines. The IC50 values for various derivatives were evaluated, revealing that modifications at specific positions on the quinoline ring could enhance or diminish anticancer activity .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature may allow it to integrate into cell membranes, disrupting their function.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated various analogs of quinoline derivatives, including this compound, demonstrating significant antibacterial activity against multiple strains .
  • Anticancer Potential : Another research focused on the docking studies of quinoline derivatives against cancer targets, revealing promising interactions that suggest potential for therapeutic development .
  • Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the quinoline ring can lead to enhanced biological activities, indicating avenues for further drug development .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

6-fluoro-5-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12)

InChI Key

WJGVNAILTZTKAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=C(C=C2)F)O

Origin of Product

United States

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